1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea
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Overview
Description
1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea is a synthetic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzhydryl group and a dimethylamino-phenylethyl moiety.
Mechanism of Action
Target of Action
Similar urea derivatives such as n-nitrosoureas, benzoylureas, thioureas, and diarylsulphonylureas have been reported to have a wide range of activities against leukemias and solid tumors . Some 1-benzhydryl-3-phenylureas are reported as cannabinoid receptor 1 inverse agonists, which lead to a reduction in appetite and can be used as anti-obesity agents .
Mode of Action
It is known that urea derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It has been reported that various urea derivatives have antimicrobial, hypoglycemic, and anticonvulsant activity .
Result of Action
The 1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea derivatives were evaluated for anticonvulsant activity by PTZ induced convulsions in mice . The results showed that these compounds possess potent anticonvulsant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea typically involves the reaction of benzhydryl chloride with 2-(dimethylamino)-2-phenylethylamine in the presence of a base, followed by the addition of urea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea
- 1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea
- 1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
Uniqueness
1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its combination of a benzhydryl group and a dimethylamino-phenylethyl moiety makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(dimethylamino)-2-phenylethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-27(2)22(19-12-6-3-7-13-19)18-25-24(28)26-23(20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-23H,18H2,1-2H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNTWSUOUOVUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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